molecular formula C17H24O3 B1582370 3,5-DI-Tert-butyl-4-hydroxycinnamic acid CAS No. 22014-01-3

3,5-DI-Tert-butyl-4-hydroxycinnamic acid

Cat. No. B1582370
CAS RN: 22014-01-3
M. Wt: 276.4 g/mol
InChI Key: CTYWXRDQWMRIIM-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl-4-hydroxycinnamic acid is a chemical compound that belongs to the group of antihistaminic drugs . It is used as an antiallergic drug and has shown to be effective in treating hay fever and asthma .


Synthesis Analysis

The synthesis of 3,5-Di-tert-butyl-4-hydroxycinnamic acid involves the thermal decomposition of trans-3,5-di-tert-butyl-4-hydroxy-cinnamic acid (BHC) in the solid state, in aqueous solution, and in solutions in organic solvents . This process is used to develop a preparative method for the synthesis of the monomeric antioxidant 3,5-di-tertbutyl-4-hydroxystyrene (BHS) .


Molecular Structure Analysis

The molecular formula of 3,5-Di-tert-butyl-4-hydroxycinnamic acid is C17H26O3 . Its average mass is 278.387 Da and its monoisotopic mass is 278.188202 Da .


Chemical Reactions Analysis

During the solid-state decomposition of BHC, its decarboxylation was accompanied by desalkylation and polymerization of the styrenic decomposition products . BHC decarboxylation in aqueous solution was also accompanied by polymerization .


Physical And Chemical Properties Analysis

3,5-Di-tert-butyl-4-hydroxycinnamic acid is soluble in water . Its average mass is 278.387 Da and its monoisotopic mass is 278.188202 Da .

Scientific Research Applications

Use in Food Contact Materials

  • Scientific Field : Food Safety
  • Application Summary : This compound is used in food contact materials . It’s used in polyolefins that come in contact with foods other than fatty/high-alcoholic and dairy products .
  • Methods of Application : The substance is used only in polyolefins in contact with certain types of food .
  • Results or Outcomes : The European Food Safety Authority concluded that there is no safety concern for the consumer if the substance’s migration does not exceed 0.05 mg/kg food .

Use in Antifungal Nanosponge Hydrogel

  • Scientific Field : Biotechnology
  • Application Summary : Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate (ODHP), a derivative of the compound, has been formulated as a nanosponge hydrogel for controlling skin fungal ailments .
  • Methods of Application : The compound was extracted from the culture broth of soil isolate Alcaligenes faecalis and formulated into a nanosponge hydrogel .
  • Results or Outcomes : The formulation showed good stability, drug release, and higher antifungal activity against Candida albicans compared to fluconazole . It also showed enhanced skin permeability and high antifungal activity in vivo .

Use as OLED Materials and Pharmaceutical Intermediate

  • Scientific Field : Organic Electronics and Pharmaceutical Chemistry
  • Application Summary : The compound is employed as an OLED material and is also used as a pharmaceutical intermediate .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The derivatives of this compound possess equipotent anti-inflammatory activities to indomethacin .

Use in Polymer Stabilization

  • Scientific Field : Polymer Chemistry
  • Application Summary : Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a derivative of the compound, is a hindered phenolic antioxidant commonly used as a polymer stabilizer .
  • Methods of Application : The compound is used in commodity plastics, particularly in polyethylenes and polypropylene .
  • Results or Outcomes : It is one of the most common polymer antioxidants, in part because of its comparatively low price .

Use in Antistress Agents

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : 3,5-Di-tert-butyl-4-hydroxybenzoic acid, a metabolite of the compound, is used in the synthesis of antistress agents .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Use in Plastic Packaging

  • Scientific Field : Material Science
  • Application Summary : The compound is used in plastic food packaging in the EU and US .
  • Methods of Application : The compound is used in the commodity plastics, particularly in polyethylenes and polypropylene .
  • Results or Outcomes : It is one of the most common polymer antioxidants, in part because of its comparatively low price .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

(E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6/h7-10,20H,1-6H3,(H,18,19)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYWXRDQWMRIIM-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-DI-Tert-butyl-4-hydroxycinnamic acid

CAS RN

95602-92-9, 22014-01-3
Record name 3,5-Di-tert-butyl-4-hydroxycinnamic acid, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095602929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22014-01-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-DI-TERT-BUTYL-4-HYDROXYCINNAMIC ACID, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7ZJ1M9J5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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